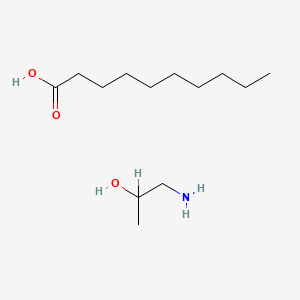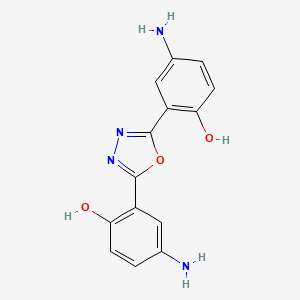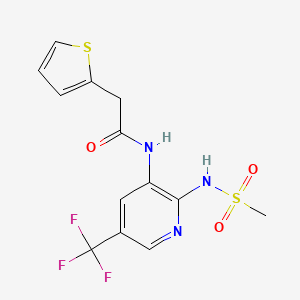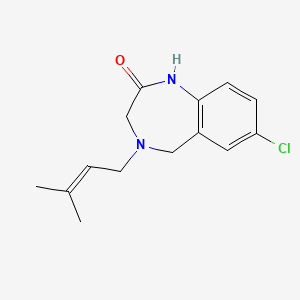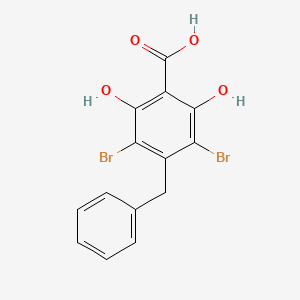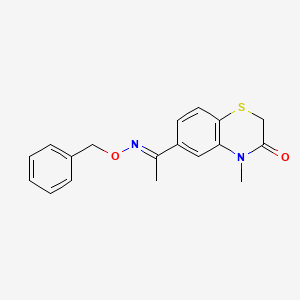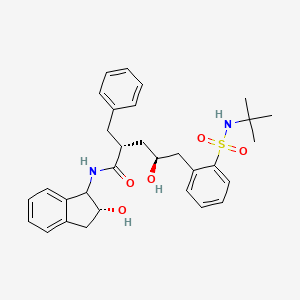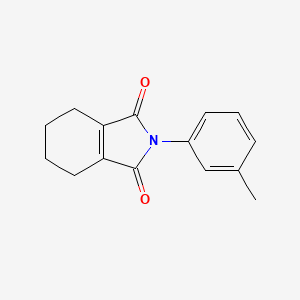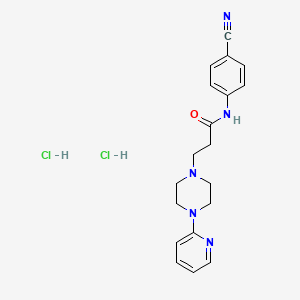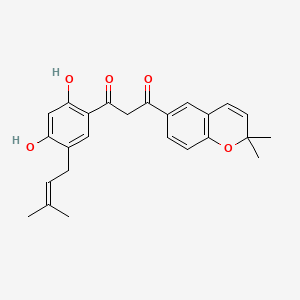
Glycyrdione B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyrdione B is a phenolic compound isolated from the roots of Glycyrrhiza species, commonly known as licorice. This compound belongs to the class of flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycyrdione B typically involves the extraction from the roots of Glycyrrhiza species. The process includes:
Extraction: The roots are dried and ground into a fine powder.
Solvent Extraction: The powdered roots are subjected to solvent extraction using solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of this compound from other phenolic compounds present in the licorice root extract .
Analyse Des Réactions Chimiques
Types of Reactions: Glycyrdione B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are known for their biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for drug development.
Industry: Utilized in the formulation of cosmetics and health supplements due to its beneficial effects on skin health
Mécanisme D'action
The mechanism of action of Glycyrdione B involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi
Comparaison Avec Des Composés Similaires
Glycyrdione B can be compared with other phenolic compounds isolated from Glycyrrhiza species, such as:
Glycyrdione A: Similar in structure but differs in the position of functional groups.
Licochalcone A: Known for its potent anti-inflammatory and antimicrobial properties.
Glabridin: Exhibits strong antioxidant and skin-whitening effects
Uniqueness of this compound: this compound stands out due to its unique combination of biological activities, making it a versatile compound for various applications in medicine and industry .
Propriétés
Numéro CAS |
142542-84-5 |
|---|---|
Formule moléculaire |
C25H26O5 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(2,2-dimethylchromen-6-yl)propane-1,3-dione |
InChI |
InChI=1S/C25H26O5/c1-15(2)5-6-17-12-19(23(29)14-21(17)27)22(28)13-20(26)16-7-8-24-18(11-16)9-10-25(3,4)30-24/h5,7-12,14,27,29H,6,13H2,1-4H3 |
Clé InChI |
XTBSNHSJEVANCR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)CC(=O)C2=CC3=C(C=C2)OC(C=C3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)


